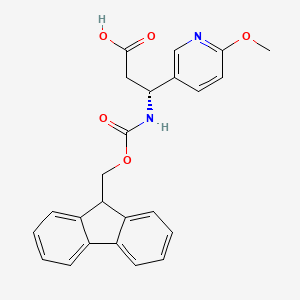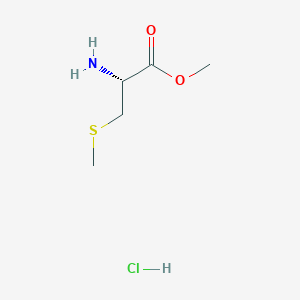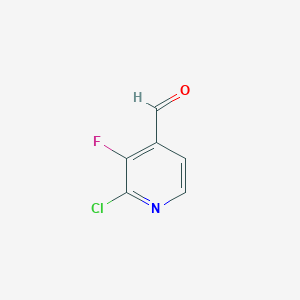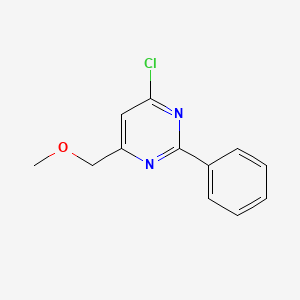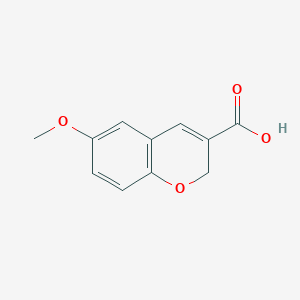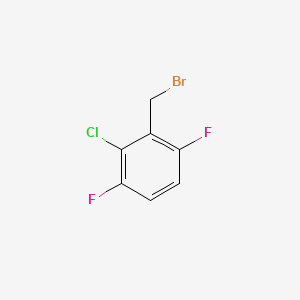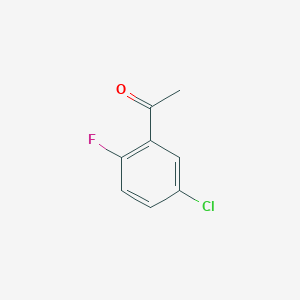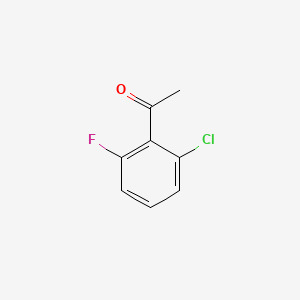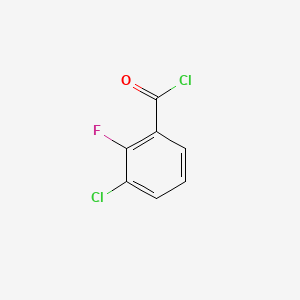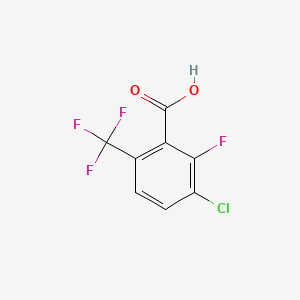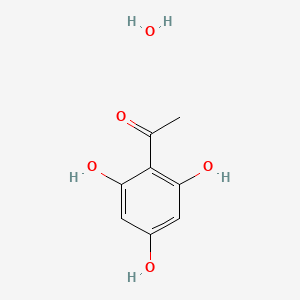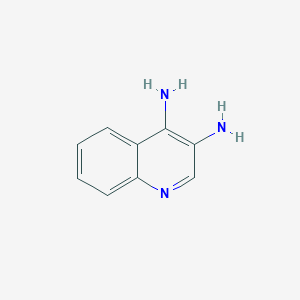
キノリン-3,4-ジアミン
概要
説明
Quinoline-3,4-diamine, also known as 3,4-diaminobenzonitrile, is a chemical compound with the molecular formula C8H10N2. It is an organic compound that is used in a variety of applications, ranging from industrial to medical. It is a colorless, odorless solid that is soluble in water and organic solvents. The compound is of great interest to researchers due to its potential medical and industrial applications.
科学的研究の応用
マラリアおよびデング熱の抗体剤
キノリン誘導体は、マラリアとデング熱の媒介生物に対して、幼虫殺傷および蛹殺傷効果を示すことが明らかになっています . 合成されたキノリン誘導体である4,7-ジクロロキノリンは、マラリアの原因となる寄生虫であるPlasmodium falciparumの感受性株の両方に、有意な増殖抑制効果を示しました . これは、キノリン-3,4-ジアミンが、新規なマラリアおよびデング熱の抗体剤の開発に利用できる可能性を示唆しています .
太陽電池用途
キノリン誘導体は、第三世代の太陽電池に応用されています . これらは、有機発光ダイオード(OLED)の発光層およびトランジスタで使用されています . それらの光電子特性は、従来の半導体と似ていますが、優れた機械的特性とプラスチック特性を提供します .
殺虫効果
キノリン誘導体は、マラリアとデング熱の媒介生物の幼虫に対して殺虫効果を持つことが合成されています . これらの化合物の致死毒性は、Anopheles stephensiでは4.408 μM/mL(第一齢幼虫)から7.958 μM/mL(蛹集団)、Aedes aegyptiでは5.016 μM/mL(幼虫1齢)から10.669 μM/mL(蛹)の範囲です .
生体医薬品用途
キノリン誘導体は、生体医薬品用途のための材料として検討されています . それらの独特の特性により、生体医薬品分野におけるさまざまな用途に適しています .
バイオフィルム形成抑制
キノリン誘導体は、バイオフィルム形成を抑制するための潜在的な抗クオラムセンシング(QS)化合物として調査されています . P. aeruginosaによって生成されるアルキルキノロンオートインデューサー(AIs)との構造的類似性により、それらはこの用途の潜在的な候補となっています .
治療剤
キノリンコアフレームワークは、キニーネ、クロロキン、ブラキニン、プリマキン、およびキナアルカロイドからのタフェノキンなど、多くの天然に存在する生物学的に活性な物質に存在します . これらの化合物は、治療剤としての使用を通じて、社会に大きく貢献してきました .
作用機序
Target of Action
Quinoline-3,4-diamine, a derivative of quinoline, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . This interaction forms the basis for its broad spectrum of bioactivity, which includes antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
The interaction of Quinoline-3,4-diamine with its targets results in a variety of changes. For instance, certain derivatives of quinoline have been found to inhibit quorum sensing, a central communication system in bacteria . This inhibition can prevent biofilm formation and disrupt pre-formed biofilms, thereby reducing the virulence of the bacteria .
Biochemical Pathways
Quinoline-3,4-diamine affects several biochemical pathways. As an inhibitor of quorum sensing, it can disrupt the communication between bacteria, thereby affecting their ability to form biofilms . This disruption can have downstream effects on the bacteria’s virulence and resistance to antibiotics .
Pharmacokinetics
Quinoline derivatives are generally known for their broad spectrum of bioactivities and low toxicity on human cells , suggesting that they may have favorable ADME properties.
Result of Action
The action of Quinoline-3,4-diamine at the molecular and cellular level results in a reduction of bacterial virulence. For example, it has been found to reduce biofilm formation by nearly 50% and pre-formed biofilm masses by 25% . It also significantly reduces the synthesis of pyocyanin, a virulence factor, by over 70% .
Action Environment
The action, efficacy, and stability of Quinoline-3,4-diamine can be influenced by various environmental factors. For instance, the presence of other microorganisms and the physical characteristics of the environment can affect the compound’s ability to inhibit quorum sensing and reduce biofilm formation
生化学分析
Biochemical Properties
Quinoline-3,4-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme involved in the conversion of pyruvate to lactate in glycolysis . This inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. Additionally, Quinoline-3,4-diamine interacts with various biomolecules, including thiol, amine, and hydroxyl groups, due to its electrophilic properties .
Cellular Effects
Quinoline-3,4-diamine has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. Furthermore, Quinoline-3,4-diamine affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, Quinoline-3,4-diamine exerts its effects through various mechanisms. It binds to LDHA, inhibiting its activity and thereby reducing lactate production . This inhibition leads to an accumulation of glycolytic intermediates and a shift towards oxidative phosphorylation. Additionally, Quinoline-3,4-diamine modulates gene expression by affecting transcription factors such as NF-κB . These molecular interactions result in altered cellular metabolism and reduced inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline-3,4-diamine have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that Quinoline-3,4-diamine can have sustained effects on cellular function, including prolonged inhibition of glycolysis and persistent anti-inflammatory effects . The stability and activity of the compound can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of Quinoline-3,4-diamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic function . At higher doses, Quinoline-3,4-diamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular enzymes and proteins at high concentrations.
Metabolic Pathways
Quinoline-3,4-diamine is involved in several metabolic pathways, primarily through its interaction with LDHA and other enzymes involved in glycolysis . By inhibiting LDHA, the compound reduces lactate production and promotes oxidative phosphorylation. This shift in metabolic flux leads to increased oxygen consumption and altered levels of glycolytic intermediates . Additionally, Quinoline-3,4-diamine may interact with other metabolic enzymes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, Quinoline-3,4-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with mitochondrial proteins may enhance its effects on oxidative phosphorylation .
Subcellular Localization
Quinoline-3,4-diamine exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize within mitochondria, where it interacts with mitochondrial proteins involved in oxidative phosphorylation . This localization is likely facilitated by targeting signals or post-translational modifications that direct Quinoline-3,4-diamine to specific cellular compartments. The subcellular localization of the compound plays a crucial role in its biochemical and pharmacological effects.
特性
IUPAC Name |
quinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOMICFLROGMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363836 | |
| Record name | 3,4-Diaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87751-33-5 | |
| Record name | 3,4-Diaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

